Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate
Description
Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate is a pyrimidine derivative featuring a piperazine ring substituted at the 2-position with a 4-methylphenyl group and a methyl ester at the 5-position. The compound is synthesized via condensation reactions involving methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate intermediates, as evidenced in the preparation of analogs such as c20-c22 .
Properties
IUPAC Name |
methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-4-6-15(7-5-13)21-8-10-22(11-9-21)18-19-12-16(14(2)20-18)17(23)24-3/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVJTFSMGMDZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C(C(=N3)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution on Pyrimidine Precursors
The most widely reported method involves nucleophilic substitution at the 2-position of a pre-functionalized pyrimidine ring. A key precursor is methyl 2-chloro-4-methylpyrimidine-5-carboxylate , where the chlorine atom serves as a leaving group for subsequent displacement by 4-(4-methylphenyl)piperazine.
Procedure :
- Methyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.0 equiv) is dissolved in anhydrous ethanol or dimethylformamide (DMF).
- 4-(4-Methylphenyl)piperazine (1.2 equiv) and a base (e.g., potassium carbonate or triethylamine, 2.0 equiv) are added.
- The reaction is refluxed at 80–100°C for 12–24 hours under inert atmosphere.
- Post-reaction, the mixture is cooled, poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.
Mechanistic Insight :
The chlorine atom at position 2 undergoes displacement via an SNAr mechanism , facilitated by electron-withdrawing groups (e.g., the ester at position 5) that activate the pyrimidine ring toward nucleophilic attack. The piperazine nucleophile attacks the electrophilic carbon, yielding the substituted product (Figure 1).
Alternative Route: Cyclocondensation of Thiourea Derivatives
A less common approach involves constructing the pyrimidine ring de novo using a Biginelli-like cyclocondensation . This method employs thiourea derivatives, β-keto esters, and aldehydes under acidic conditions.
Procedure :
- Ethyl acetoacetate (β-keto ester), 4-(4-methylphenyl)piperazine-1-carbothioamide , and paraformaldehyde are combined in acetic acid.
- The reaction is heated at 120°C for 8–12 hours.
- The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Limitations :
This route often yields lower regioselectivity for the 4-methyl and 5-carboxylate groups, requiring stringent optimization of stoichiometry and temperature.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies highlight DMF as superior to ethanol for achieving higher yields (75–85% vs. 60–70%) due to its polar aprotic nature, which stabilizes the transition state. Bases such as potassium hydroxide or triethylamine are critical for deprotonating the piperazine, enhancing its nucleophilicity.
Temperature and Time Dependence
Prolonged reflux (18–24 hours) ensures complete substitution, as evidenced by thin-layer chromatography (TLC) monitoring. Elevated temperatures (>100°C) may lead to ester hydrolysis, necessitating careful control.
Characterization and Analytical Data
Spectroscopic Properties
- 1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H, pyrimidine-H), 7.25–7.15 (m, 4H, aromatic-H), 3.90 (s, 3H, COOCH3), 3.70–3.40 (m, 8H, piperazine-H), 2.50 (s, 3H, pyrimidine-CH3), 2.30 (s, 3H, Ar-CH3).
- IR (KBr): 1705 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C=N pyrimidine), 1250 cm⁻¹ (C-O ester).
- MS (ESI+) : m/z 397.2 [M+H]+.
Physical Properties
- Melting Point : 142–144°C (recrystallized from ethanol).
- Solubility : Freely soluble in DMF, DMSO; sparingly soluble in water.
Challenges and Side Reactions
Competing Hydrolysis of the Ester Group
The methyl ester at position 5 is susceptible to hydrolysis under basic conditions, forming the carboxylic acid derivative. This is mitigated by using mild bases (e.g., K2CO3) and avoiding aqueous workup at high pH.
Incomplete Substitution
Excess piperazine (1.5–2.0 equiv) and extended reaction times minimize residual starting material.
Industrial-Scale Considerations
Cost-Effective Catalysis
Patent literature emphasizes recyclable catalysts (e.g., Amberlyst-15) to reduce costs in large-scale syntheses.
Green Chemistry Approaches
Recent advancements employ microwave irradiation to reduce reaction times (2–4 hours) and improve yields (85–90%).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl groups to carboxylic acids or alcohols.
Reduction: Reduction of the pyrimidine ring or substituents.
Substitution: Replacement of hydrogen atoms or substituents on the pyrimidine or piperazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst.
Substitution: Halogenating agents (e.g., Br₂, Cl₂), nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate can be oxidized to form carboxylic acids or alcohols.
Reduction: Reduction can yield reduced pyrimidines or piperazines.
Substitution: Substitution reactions can lead to various derivatives with different functional groups.
Scientific Research Applications
Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate is a pyrimidine derivative with a methyl group at the 4-position of the pyrimidine ring and a piperazine ring substituted with a 4-methylphenyl group. It has a molecular formula of and a molecular weight of 326.4 . The CAS number for this compound is 1710202-79-1 .
Biochemical Analysis
This compound can interact with enzymes, proteins, and other biomolecules, thus playing a significant role in biochemical reactions. It has been shown to inhibit certain enzymes, such as tyrosine kinases, which are crucial in cell signaling pathways.
Cellular Effects
This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its inhibition of tyrosine kinases involves binding to the enzyme’s active site, preventing substrate interaction and subsequent phosphorylation events.
Similar Compounds
Several compounds are similar to this compound, including:
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxylate
- 2-(4-(4-Bromophenyl)piperazin-1-yl)methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)methyl)
This compound stands out due to its specific substitution pattern on the pyrimidine ring and the presence of the piperazine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Research
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:
Key Observations:
- Piperazine vs. Aniline Substituents : Replacing the piperazine ring (target compound) with an aniline group (as in ) reduces molecular weight and complexity but may diminish hydrogen-bonding capacity and conformational flexibility, critical for target binding .
- Ester vs. The hydroxamic acid group in related analogs further improves metal-binding capacity (e.g., HDAC inhibition ).
- Substituent Electronic Effects : The trifluoromethyl group in introduces strong electron-withdrawing effects, which could alter reactivity and metabolic stability compared to the electron-donating methyl group in the target compound.
Functional Group Impact on Bioactivity
While direct activity data for the target compound are lacking, structural trends from analogs suggest:
- Piperazine Flexibility : The piperazine ring’s conformational flexibility may enhance binding to enzymes like acetylcholinesterase (AChE) or histone deacetylases (HDACs) .
- Carboxamide vs. Ester : Carboxamides (e.g., 13b ) show higher AChE inhibition (IC₅₀ = 1.2 μM) than esters, likely due to improved hydrogen bonding with catalytic sites.
- Aryl Substituents : Electron-rich groups (e.g., 4-methoxyphenyl in ) may enhance π-π stacking in hydrophobic pockets, whereas electron-deficient groups (e.g., nitro in 13b ) could improve redox activity.
Biological Activity
Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine class, characterized by its unique structural features. This article delves into its biological activity, exploring its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₂N₄O₂
- Molecular Weight : 326.4 g/mol
- CAS Number : 1710202-79-1
The compound features a pyrimidine ring substituted with a piperazine moiety, which is known for its diverse biological activities. The presence of the methyl group at the 4-position enhances its lipophilicity, potentially influencing its interaction with biological membranes.
This compound exhibits significant biochemical activity due to its ability to interact with various enzymes and receptors. Notably, it has been shown to inhibit tyrosine kinases, which are critical in cell signaling pathways involved in proliferation and differentiation.
| Property | Description |
|---|---|
| Enzyme Inhibition | Tyrosine kinases |
| Interaction with Biomolecules | Alters enzyme activity through binding |
| Cellular Modulation | Influences cell signaling and gene expression |
Cellular Effects
The compound has demonstrated various cellular effects across different cell types. Studies indicate that it can modulate cellular metabolism and gene expression, contributing to its potential therapeutic applications.
- Enzyme Binding : The compound binds to the active sites of specific enzymes, inhibiting their function and preventing substrate interaction.
- Signal Transduction Modulation : It affects key signaling pathways that regulate cell growth and survival.
- Gene Expression Regulation : The compound influences transcription factors that modulate gene expression related to cell cycle and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antidepressant Activity : In a study focusing on piperazine derivatives, this compound was evaluated for its antidepressant-like effects in animal models. Results indicated significant improvements in behavioral tests, suggesting potential as an antidepressant agent .
- Anticancer Potential : Research examining the compound's effects on cancer cell lines showed that it inhibits proliferation in a dose-dependent manner. This was attributed to its ability to induce apoptosis in tumor cells through modulation of apoptotic pathways .
- Neuroprotective Effects : A study highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 2-(4-(4-Bromophenyl)piperazin-1-yl)methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole | Antifungal and anticancer | Different heterocyclic structure |
| N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)methyl) | Antimicrobial | Substituent variations on piperazine |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
